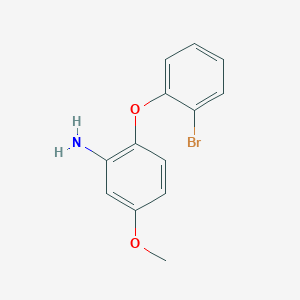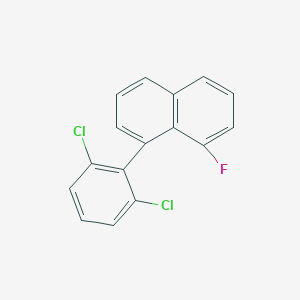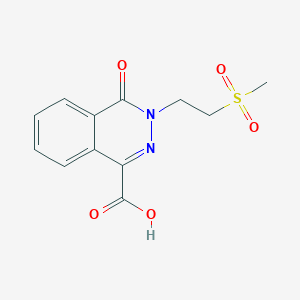![molecular formula C14H24F2N2O2 B11835785 tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2. It is known for its unique spirocyclic structure, which includes a diazaspiro undecane core with two fluorine atoms and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazaspiro core: This step involves the cyclization of a suitable diamine with a ketone or aldehyde to form the spirocyclic structure.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation reactions: Oxidation can lead to the formation of new functional groups on the spirocyclic core
Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material science: It is explored for its potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: This compound lacks the fluorine atoms, which may affect its reactivity and binding properties.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound has a different substitution pattern on the spirocyclic core, leading to different chemical and biological properties .
The uniqueness of tert-Butyl 7,7-difluoro-2,9-diazaspiro[5
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 11,11-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-6-13(14(15,16)10-18)5-4-7-17-9-13/h17H,4-10H2,1-3H3 |
InChI Key |
BDUIVDHULAUTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNC2)C(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)



![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)



![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
